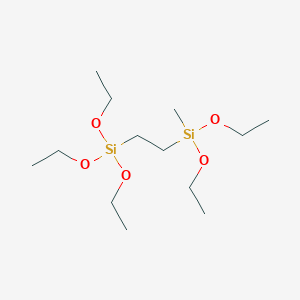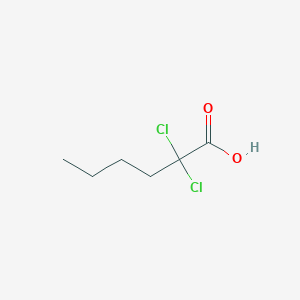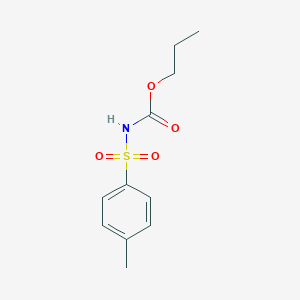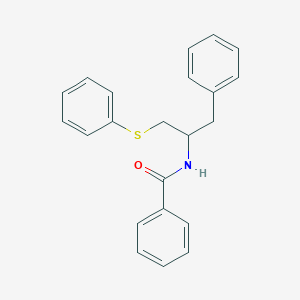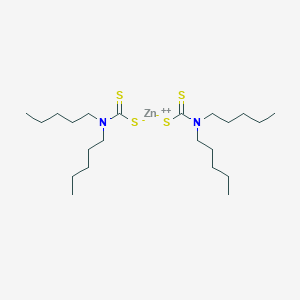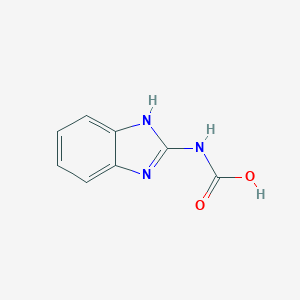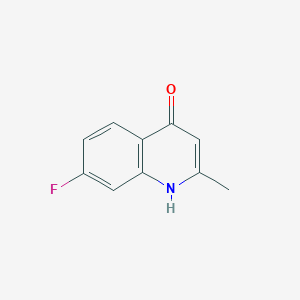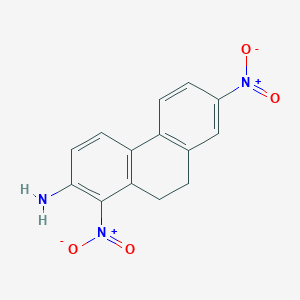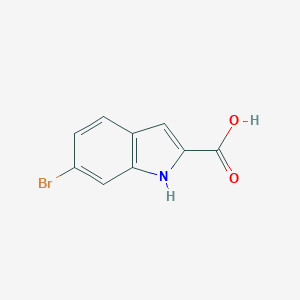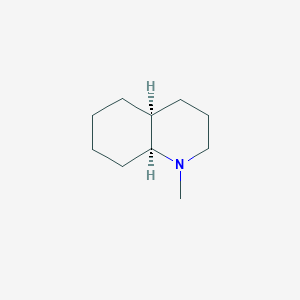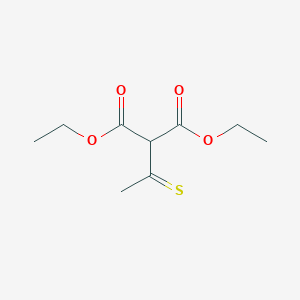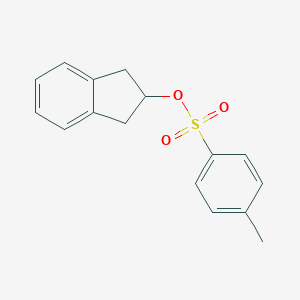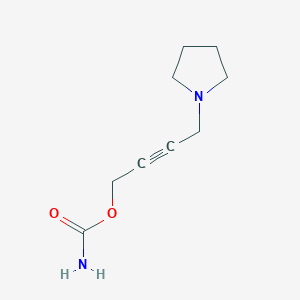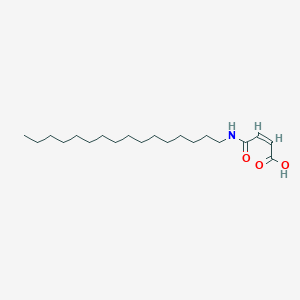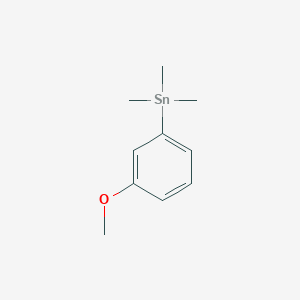
Stannane, (3-methoxyphenyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (3-methoxyphenyl)trimethyl-, also known as TriMethyl(3-methoxyphenyl)stannane, is a chemical compound that belongs to the organotin family. It is widely used in scientific research applications due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of Stannane, (3-methoxyphenyl)trimethyl- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of fungi and viruses by interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
Stannane, (3-methoxyphenyl)trimethyl- has been shown to have minimal toxicity in vitro. It has also been found to be well-tolerated in vivo, with no significant adverse effects reported. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Stannane, (3-methoxyphenyl)trimethyl- is its versatility in scientific research. It can be used as a reagent in organic synthesis, a catalyst in various chemical reactions, and a potential antimicrobial agent. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Stannane, (3-methoxyphenyl)trimethyl-. One potential area of study is its use as a potential antimicrobial agent in the food industry. It may also have applications in the development of new drugs for the treatment of infectious diseases. Further studies are also needed to determine its potential toxicity and long-term effects on human health.
Conclusion:
In conclusion, Stannane, (3-methoxyphenyl)trimethyl- is a versatile chemical compound that has potential applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, chemical catalysis, and potential antimicrobial agents. Further studies are needed to determine its potential toxicity and long-term effects on human health.
Synthesemethoden
The synthesis of Stannane, (3-methoxyphenyl)trimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of trimethyltin chloride with 3-methoxyphenylmagnesium bromide. The reaction yields the desired product, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Stannane, (3-methoxyphenyl)trimethyl- has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been used as a catalyst in various chemical reactions and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
17113-78-9 |
|---|---|
Produktname |
Stannane, (3-methoxyphenyl)trimethyl- |
Molekularformel |
C10H16OSn |
Molekulargewicht |
270.94 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C7H7O.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3; |
InChI-Schlüssel |
SJTIRODRNQCBDP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)[Sn](C)(C)C |
Kanonische SMILES |
COC1=CC(=CC=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



